

# chemical properties and structure of 6-hydroxy-chroman-4-one

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## Compound of Interest

Compound Name: 6-Hydroxy-chroman-4-one

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An In-depth Technical Guide to **6-Hydroxy-chroman-4-one**: Structure, Properties, and Synthesis

## Introduction

The chroman-4-one scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] These frameworks, consisting of a benzene ring fused to a dihydropyranone ring, are ubiquitous in nature, forming the core of various flavonoids and other bioactive natural products.[3] Their synthetic derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4]

This guide focuses on a specific, synthetically valuable derivative: **6-hydroxy-chroman-4-one**. While not as extensively studied for its own bioactivity as some of its isomers, it serves as a critical building block and synthetic intermediate for more complex molecules.[5] Notably, it has been investigated for potential antipsychotic applications and is a precursor in the development of novel antimalarial agents.[5][6] This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, thereby establishing a foundation for its application in medicinal chemistry.

## Molecular Structure and Physicochemical Properties

## Structure Elucidation

**6-Hydroxy-chroman-4-one** is structurally defined by the chroman-4-one core with a hydroxyl (-OH) substituent at the C6 position of the aromatic ring. This substitution pattern dictates its electronic properties and chemical reactivity.

IUPAC Name: 6-hydroxy-2,3-dihydrochromen-4-one[7] CAS Number: 80096-64-6[7][8][9]

Molecular Formula: C<sub>9</sub>H<sub>8</sub>O<sub>3</sub>[7][8]

Caption: Molecular structure of **6-hydroxy-chroman-4-one**.

## Physicochemical Data Summary

The key physicochemical properties of **6-hydroxy-chroman-4-one** are summarized below. These parameters are crucial for predicting its solubility, permeability, and behavior in biological systems and for planning synthetic modifications.

Property	Value	Source(s)
Molecular Weight	164.16 g/mol	[7][8]
Appearance	Off-white to light yellow/bright yellow solid	[5][9]
Melting Point	129-131 °C (from benzene/ligroine) or 142-144 °C (from ethyl acetate)	[5][9]
Boiling Point	372.4±42.0 °C (Predicted)	[5]
Density	1.343±0.06 g/cm <sup>3</sup> (Predicted)	[5]
pKa	9.58±0.20 (Predicted)	[5]
LogP	1.3574	[8]
Topological Polar Surface Area (TPSA)	46.53 Å <sup>2</sup>	[8]

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **6-hydroxy-chroman-4-one**. Based on its structure, the following spectral features are expected.

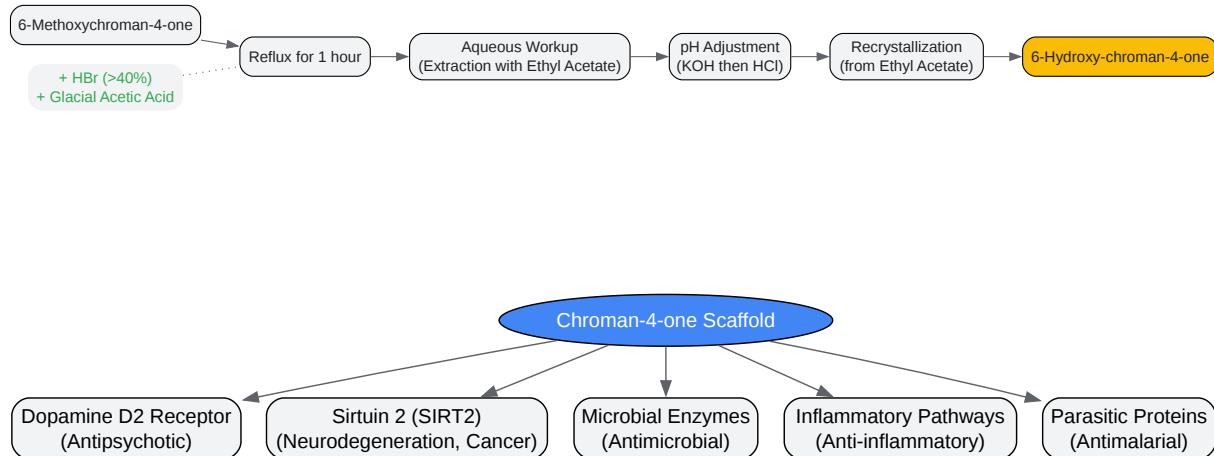
- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the aromatic and aliphatic protons. The three aromatic protons (at C5, C7, and C8) will appear as a complex set of multiplets or doublets in the aromatic region (~6.8-7.8 ppm). The protons on the dihydropyranone ring are diastereotopic and will appear as two triplets around ~4.5 ppm (H<sub>2</sub>, adjacent to the ether oxygen) and ~2.8 ppm (H<sub>3</sub>, adjacent to the carbonyl group).[10] The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon (C4) is the most deshielded, appearing around 190 ppm.[10] The six aromatic carbons will resonate between ~110 and 165 ppm, with the carbons directly attached to oxygen (C6, C4a, C8a) appearing further downfield. The two aliphatic carbons, C2 and C3, will appear upfield around ~67 ppm and ~37 ppm, respectively.[10]
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11] Expected characteristic absorption bands include a broad O-H stretch for the phenol (~3200-3400 cm<sup>-1</sup>), a strong C=O stretch for the ketone (~1680 cm<sup>-1</sup>), C-O stretching for the ether and phenol (~1250 cm<sup>-1</sup>), and C=C stretching bands for the aromatic ring (~1600 and 1490 cm<sup>-1</sup>).
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. In techniques like GC-MS, the molecular ion peak [M]<sup>+</sup> would be observed at m/z = 164.[7]

## Synthesis and Reactivity

### Primary Synthetic Protocol: Demethylation of 6-Methoxychroman-4-one

A common and effective method for preparing **6-hydroxy-chroman-4-one** is through the cleavage of the corresponding methyl ether, 6-methoxychroman-4-one.[5][9] This precursor is often more accessible synthetically. The use of hydrobromic acid in acetic acid is a standard protocol for demethylating aryl methyl ethers.

**Causality of Reagent Choice:** The mechanism involves the protonation of the ether oxygen by the strong acid, making the methyl group susceptible to nucleophilic attack by the bromide ion ( $S_N2$  reaction). The high temperature and acidic conditions facilitate this cleavage.



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